beta-Casomorphin 11

Description

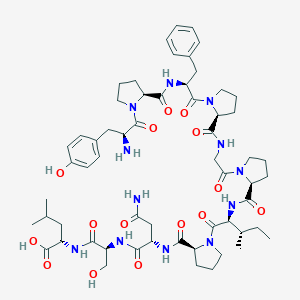

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N12O15/c1-5-34(4)49(58(84)71-26-12-18-46(71)53(79)63-39(30-47(61)74)50(76)66-42(32-72)51(77)65-41(59(85)86)27-33(2)3)67-55(81)44-16-9-23-68(44)48(75)31-62-52(78)43-15-10-25-70(43)57(83)40(29-35-13-7-6-8-14-35)64-54(80)45-17-11-24-69(45)56(82)38(60)28-36-19-21-37(73)22-20-36/h6-8,13-14,19-22,33-34,38-46,49,72-73H,5,9-12,15-18,23-32,60H2,1-4H3,(H2,61,74)(H,62,78)(H,63,79)(H,64,80)(H,65,77)(H,66,76)(H,67,81)(H,85,86)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVSBODEPGJNA-XPPITOOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143996 | |

| Record name | beta-Casomorphin 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1201.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101554-61-4 | |

| Record name | beta-Casomorphin 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101554614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Casomorphin 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Beta Casomorphin 11 Formation and Proteolytic Release

Endogenous Proteolysis and Enzymatic Cleavage Pathways

Within the mammalian digestive system, beta-casein undergoes proteolysis by various enzymes, leading to the release of smaller peptides, including BCM-11.

Investigation of Gastrointestinal Enzyme Specificity in Beta-Casein Hydrolysis

Gastrointestinal enzymes play a crucial role in breaking down dietary proteins like beta-casein. Studies have investigated the specificity of these enzymes in releasing beta-casomorphins. Enzymes such as pepsin, trypsin, and chymotrypsin, prevalent in the digestive tract, are known to cleave peptide bonds within beta-casein. Pepsin, an aspartic protease active in the stomach, initiates protein digestion. cenmed.comnih.govebi.ac.uklabsolu.ca Trypsin and chymotrypsin, serine proteases active in the small intestine, further break down the resulting peptides. uni.luebi.ac.ukfishersci.ptnih.govfishersci.nofishersci.comcenmed.comuonbi.ac.ke Other enzymes like elastase and carboxypeptidases (A and B) also contribute to the complete hydrolysis of proteins. cenmed.comwikipedia.orgciteab.commdpi.comuni.lunih.govuni.lucenmed.comfishersci.caresearchgate.netaist.go.jpuni-freiburg.deuwm.edu.pluniprot.org The specific cleavage sites within the beta-casein sequence determine which casomorphins are released. Research aims to identify the precise enzymatic pathways that lead to the liberation of BCM-11 from its parent protein.

Differential Release of Beta-Casomorphins from Beta-Casein Genetic Variants

Beta-casein exists in different genetic variants, notably A1 and A2, which differ by a single amino acid at position 67 (Histidine in A1 and Proline in A2). This seemingly minor difference has been shown to influence the proteolytic cleavage of beta-casein and, consequently, the profile of released beta-casomorphins. Studies indicate that the presence of Histidine at position 67 in the A1 variant facilitates the cleavage by digestive enzymes at this site, potentially leading to a higher release of BCM-7, a peptide structurally related to BCM-11. The Proline at position 67 in the A2 variant is thought to be more resistant to cleavage by certain enzymes, resulting in a different pattern of peptide release. This differential cleavage pattern is a key area of research concerning the potential physiological effects of consuming milk containing different beta-casein variants.

Identification and Characterization of Beta-Casomorphin (B10794742) Precursors

BCM-11 is not typically present as a free peptide in native milk but is generated from the breakdown of beta-casein. Therefore, beta-casein serves as the primary precursor for BCM-11. nih.govmdpi.comsci-hub.se The specific sequence of amino acids that constitutes BCM-11 is embedded within the larger beta-casein protein structure. The enzymatic cleavage at specific peptide bonds within beta-casein is required to liberate the BCM-11 sequence. Identifying the exact regions within the beta-casein molecule that correspond to BCM-11 and the enzymes responsible for cleaving these regions are crucial steps in understanding its formation.

Formation during Dairy Processing and Storage

Beyond endogenous digestion, BCM-11 can also be generated during the processing and storage of milk and dairy products.

Analysis of Milk Protease Activity in Lactation and its Contribution to BCM-11 Formation

Milk naturally contains indigenous proteases, enzymes that can break down milk proteins. Plasmin is a significant milk protease that can contribute to the degradation of beta-casein during lactation and subsequent milk handling. alfa-chemistry.comebi.ac.ukebi.ac.ukuni-freiburg.dersc.orgresearchgate.net The activity of these milk proteases can lead to the formation of peptides, including beta-casomorphins, even before consumption. The level of protease activity in milk can vary depending on factors such as the stage of lactation and the cow's health. Research in this area focuses on understanding how the activity of these endogenous milk enzymes influences the initial peptide profile of milk.

Research on BCM-11 Generation in Fermented Dairy Products

Fermented dairy products, such as yogurt and cheese, involve the action of microbial cultures. These microorganisms possess their own proteolytic enzymes that can hydrolyze milk proteins. The fermentation process provides an environment where microbial proteases, in addition to any residual milk proteases, can further break down beta-casein, potentially leading to increased levels of beta-casomorphins, including BCM-11. The specific types of starter cultures used and the fermentation conditions can influence the extent and specificity of proteolysis, thereby affecting the concentration of BCM-11 in the final product. Studies investigate the impact of different fermentation processes and microbial strains on the generation of BCM-11 in various fermented dairy matrices.

Quantification and Identification of BCM-11 in Diverse Dairy Matrices

The identification and quantification of beta-casomorphins, including BCM-11, in diverse dairy matrices present analytical challenges due to the complex composition of these products and the low concentrations at which these peptides may be present. Researchers employ a variety of sophisticated analytical techniques to isolate, identify, and measure BCMs in milk, cheese, yogurt, and other dairy derivatives.

Commonly used methods for the analysis of BCMs involve chromatographic separation coupled with sensitive detection techniques. High-Performance Liquid Chromatography (HPLC) is frequently used for separating peptides within a dairy sample. For detection and definitive identification, mass spectrometry (MS) is the preferred method, often coupled with HPLC (HPLC-MS). More advanced mass spectrometric techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) offer enhanced sensitivity and specificity, allowing for accurate quantification and confirmation of peptide sequences even in complex matrices. ELISA (Enzyme-Linked Immunosorbent Assay) has also been utilized for BCM detection, although some studies suggest it may lead to overestimation of concentrations in complex dairy samples compared to methods like LC-MS.

Sample preparation is a critical step in the quantification and identification process, typically involving homogenization, deproteinization to remove larger proteins that could interfere with analysis, and centrifugation.

Research has confirmed the presence of beta-casomorphins in various dairy products. BCMs have been detected in raw cow's milk, human milk, and commercial cheeses. Specifically, BCM-11 has been identified as naturally occurring in human milk. While extensive quantitative data specifically for BCM-11 across a wide range of diverse bovine dairy matrices is less commonly reported in the provided literature compared to BCM-7, the analytical methods described are applicable to the identification and potential quantification of BCM-11 when present. Studies focusing on BCM-7 levels in different dairy products and under varying processing conditions demonstrate the application of these analytical techniques to dairy matrices.

The table below summarizes the primary analytical approaches used for the quantification and identification of beta-casomorphins in dairy products, which are applicable to BCM-11:

| Method | Principle | Application to BCMs in Dairy | Notes |

| HPLC-UV/Vis | Separation by chromatography, detection by UV/Vis absorbance | Used for separation and detection; less specific than MS for complex samples. | Widely used historically. |

| HPLC-MS / LC-MS | Separation by chromatography, detection and identification by mass spectrometry | Reliable for identification and quantification of small peptides like BCMs. | Provides mass-to-charge ratio for identification. |

| LC-MS/MS | Separation by chromatography, detection and structural analysis by tandem MS | High sensitivity and specificity; allows for confirmation of peptide sequence fragments. | Gold standard for complex matrix analysis. |

| LC-HRMS | Separation by chromatography, detection by high-resolution mass spectrometry | Provides accurate mass measurements for confident identification. | Useful for distinguishing compounds with similar nominal masses. |

| ELISA | Immunoassay using specific antibodies | Used for quantification; potential for overestimation in complex matrices. | Relatively high throughput; requires specific antibodies for the target peptide. |

These methods enable researchers to investigate the presence and levels of BCM-11 and other related peptides formed during milk processing and digestion, contributing to the understanding of their occurrence in the diet.

Molecular Interactions and Receptor Mediated Biological Activity of Beta Casomorphin 11

Opioid Receptor Agonism and Ligand-Binding Dynamics

Beta-casomorphins, including BCM-11, are known to act as opioid receptor agonists. mdpi.compan.olsztyn.pl Their effects are often reversible by opioid receptor antagonists like naloxone (B1662785), indicating their interaction with these receptors. cambridge.orgtandfonline.comoup.com

Mechanisms of Mu-Opioid Receptor Selectivity and Activation by BCM-11

Beta-casomorphins, particularly BCM-7 and BCM-5, show selectivity for mu-opioid receptors (MORs). mdpi.comscielo.org.mx MORs are located in various parts of the body, including the central nervous system, gastrointestinal tract, and on some immune cells. tandfonline.commdpi.com The binding of BCMs to MORs can influence various physiological functions, such as gastrointestinal motility. pan.olsztyn.plcambridge.org Studies using opioid receptor antagonists have helped confirm the involvement of MORs in the effects of BCMs. cambridge.orgtandfonline.comoup.comdeakin.edu.au While BCM-7 is frequently cited for its strong MOR agonist activity, BCM-11, as a longer peptide containing the BCM-7 sequence, is considered a potential precursor and may also interact with these receptors. cambridge.org

Exploration of Delta and Kappa Opioid Receptor Interactions

While beta-casomorphins primarily exhibit affinity for mu-opioid receptors, some research indicates potential interactions with delta (DORs) and kappa (KORs) opioid receptors, although generally with lower affinity compared to MORs. mdpi.compan.olsztyn.plnih.gov Human beta-casomorphins, for instance, have shown selectivity for delta and kappa receptors, albeit at lower levels than their mu-opioid selectivity. mdpi.com Some evidence suggests BCM-7 may interact with kappa-opioid receptors in the gut. deakin.edu.au Delta-type opioid receptors have also been implicated in eating disorders in the context of BCM-7 network analysis. actascientific.com

Structural Elements Influencing BCM-11 Opioid Receptor Affinity

The structural characteristics of opioid peptides, including beta-casomorphins, are crucial for their binding affinity to opioid receptors. A common feature among many opioid peptides is the presence of a tyrosine residue at the N-terminus and another aromatic residue, such as phenylalanine or tyrosine, at the third or fourth position. scielo.org.mxcambridge.orgcsic.es This structural motif is considered important for fitting into the opioid receptor binding site. cambridge.org The negative potential near the phenolic hydroxyl group of tyrosine is also thought to be essential for opioid activity. cambridge.org The proline residue at the second position is considered crucial for maintaining the proper orientation of the tyrosine and phenylalanine side chains, which is important for biological activity. cambridge.org

The specific amino acid sequence of BCM-11 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn-Ser-Leu) contains these key features. The presence of tyrosine at the N-terminus and phenylalanine at the third position aligns with the structural requirements for opioid receptor ligands. nih.govcambridge.orgcsic.es Differences in the amino acid sequence, such as the substitution of proline by histidine at position 67 in A1 beta-casein compared to A2 beta-casein, can influence the enzymatic cleavage and subsequent release of peptides like BCM-7, which is contained within the BCM-11 sequence. oup.commdpi.com This suggests that variations in the precursor protein structure can indirectly affect the availability and potential activity of BCM-11. The isomeric appearance of the X-Pro bond can also influence affinity for opioid receptors. vu.edu.au

Immunomodulatory Mechanisms in Cellular and Ex Vivo Systems

Beta-casomorphins have been suggested to modulate the immune system. cambridge.orgtandfonline.comnih.govmdpi.com Research in cellular and ex vivo systems has explored their effects on immune cell function, particularly lymphocytes and macrophages.

Modulation of Lymphocyte Proliferation in In Vitro Models

Studies using in vitro models have investigated the effects of beta-casomorphins on lymphocyte proliferation. BCM compounds have been shown to interact with the mucosal immune response by inhibiting lamina propria lymphocyte proliferation in vitro. tandfonline.comoup.comoup.com This suppressive effect has been observed at relatively low concentrations and can be reversed by the addition of opioid receptor antagonists like naloxone, suggesting an opioid receptor-mediated mechanism. cambridge.orgtandfonline.comoup.com

However, the effects of BCMs on lymphocyte proliferation can be concentration-dependent and appear to be complex. While some studies report suppression at lower concentrations, others indicate stimulation at higher concentrations (above 10-7 M). tandfonline.comnih.govnih.gov For example, BCM has been found to significantly inhibit DNA synthesis in concanavalin (B7782731) A-stimulated colonic mucosal lymphocytes. nih.govnih.gov Conversely, BCM has also been reported to promote the proliferation of peripheral blood immune cells. nih.gov These seemingly contradictory findings highlight the need for further research to fully understand the dose-dependent and context-specific effects of BCMs on lymphocyte proliferation. The immunomodulating role of BCMs on human peripheral blood lymphocytes proliferation has also been examined, showing suppression at lower concentrations and stimulation at higher concentrations. tandfonline.com

Effects on Macrophage Function and Cytokine Secretion Pathways

Research also suggests that beta-casomorphins can influence macrophage function and cytokine secretion. Macrophages are key players in the innate immune response, involved in phagocytosis, the production of microbicides, wound healing, and the secretion of immunomodulatory cytokines. dcu.ienih.gov

In vivo studies in mice have indicated that beta-casomorphins may enhance the resistance of mice to certain bacterial infections, potentially through a stimulation of peritoneal macrophages. cambridge.org While the precise mechanisms by which BCM-11 specifically affects macrophage function and cytokine secretion pathways require further detailed investigation, the general immunomodulatory properties of BCMs observed in macrophage studies suggest a potential role in influencing the innate immune response. cambridge.orgdcu.ienih.gov Some studies on casomorphins in wound healing models have observed an increase in macrophages in the peri-wound area. nih.gov Macrophages are involved in the regulation of genes related to immune and inflammatory responses, including NF-κB, which actively participates in wound healing. nih.gov

Investigation of Toll-Like Receptor Expression and Th2 Pathway Activation

Research indicates that beta-casomorphins, including BCM-7 and BCM-5, can influence immune responses in the gut, potentially through the activation of the Th2 pathway and increased expression of Toll-Like Receptors (TLRs). Studies in mice have shown that oral administration of BCM-7 and BCM-5 led to increased expression of inflammatory markers and immunoglobulins, enhanced leukocyte infiltration into intestinal villi, and increased mRNA expression of Toll-like receptors (TLR-2 and TLR-4) in the gut. aipro.inforesearchgate.net These findings suggest that these peptides can induce an inflammatory immune response in the gut, likely mediated through the Th2 pathway. researchgate.net The effects on inflammatory markers and TLR expression were not observed in mice fed A2 beta-casein, which does not yield significant amounts of BCM-7 upon digestion. aipro.info This highlights a potential pathway by which A1 beta-casein, a source of BCM-7, might contribute to gastrointestinal disorders. mdpi.com

Gastrointestinal Physiological Modulation

Gastrointestinal Physiological Modulation

Regulation of Mucin Secretion and Gene Expression in Intestinal Goblet Cells

Beta-casomorphin-7 (BCM-7), a related casomorphin, has been shown to significantly stimulate mucin secretion in the rat jejunum. This effect appears to be mediated through both a nervous pathway and direct action on intestinal goblet cells via the activation of mu-opioid receptors. physiology.orgnih.govresearchgate.net In vitro studies using rat (DHE) and human (HT29-MTX) intestinal mucin-producing cell lines have investigated the direct effects of BCM-7 on mucin gene expression. physiology.orgnih.govresearchgate.net

In rat DHE cells, BCM-7 increased the expression of rat mucin (rMuc)2 and rMuc3 genes in a time- and dose-dependent manner. physiology.orgnih.gov The maximum increase in transcripts for rMuc2 was observed after 2 hours of stimulation (225% of controls) and for rMuc3 after 4 hours of stimulation (208% of controls) at a concentration of 10-4 M. physiology.orgnih.gov Mucin secretion was maximally increased after 8 hours of stimulation. physiology.orgnih.gov These effects were prevented by pretreatment with the mu-opioid antagonist cyprodime. physiology.orgnih.gov

In human HT29-MTX cells, BCM-7 (10-4 M) also increased MUC5AC mRNA levels (219% after 24 hours of stimulation) and the secretion of this mucin (169% of controls). physiology.orgnih.gov These findings suggest that BCM-7 can contribute to mucin production through a direct effect on intestinal goblet cells and the activation of mu-opioid receptors. physiology.orgnih.govresearchgate.net

Here is a summary of the effects of BCM-7 on mucin gene expression in intestinal cell lines:

| Cell Line | Mucin Gene Targeted | Effect of BCM-7 (10-4 M) | Maximum Increase (%) | Time to Maximum Effect | Antagonist Inhibition |

| Rat DHE | rMuc2 | Increased expression | 225 | 2 hours | Cyprodime |

| Rat DHE | rMuc3 | Increased expression | 208 | 4 hours | Cyprodime |

| Human HT29-MTX | MUC5AC | Increased mRNA levels and secretion | 219 (mRNA), 169 (secretion) | 24 hours (mRNA), 8 hours (secretion) | Not specified for HT29-MTX in snippets, but implied by mechanism |

rMuc2 is a major secreted mucin in the gut, while rMuc3 is a prominent membrane-associated mucin. physiology.org The differential timing of increased mRNA levels for rMuc2 and rMuc3 suggests potentially specific activation mechanisms. physiology.org

Influence on Gastrointestinal Motility Pathways in Experimental Models

Beta-casomorphins have been shown to influence gastrointestinal motility in experimental models. Studies in rats have demonstrated that casein suspensions can prolong gastrointestinal transit time, and this effect is partly or completely abolished by the administration of the opioid receptor antagonist naloxone. researchgate.netnih.gov This suggests that opioid peptides released from casein during digestion can slow gastrointestinal motility by interacting with gut opioid receptors. researchgate.netnih.gov

Specific beta-casomorphins have also been investigated for their effects on motility. In rats, synthetic beta-casomorphin-4 did not show an effect on gastrointestinal transit time. researchgate.netnih.gov However, D-Ala substituted beta-casomorphin-4 and D-Ala-beta-casomorphin-5, which are more resistant to proteolytic degradation and have higher opioid potency, slowed gastrointestinal transit time in a dose-dependent manner. researchgate.netnih.gov

Studies comparing the effects of milk based on A1 and A2 beta-casein variants in rats have shown that diets containing A1 beta-casein, which yields BCM-7 upon digestion, resulted in significantly greater gastrointestinal transit time compared to diets with A2 beta-casein. sci-hub.ru Co-administration of naloxone decreased gastrointestinal transit time in the A1 diet group but not in the A2 diet group, further supporting the role of opioid signaling pathways in mediating these effects. sci-hub.ru Beta-casomorphins are known to decrease gastrointestinal motility, partly by reducing the frequency and amplitude of intestinal contractions. sci-hub.ru

Investigation of Effects on Intestinal Hormone Secretion, including Insulin (B600854), Somatostatin (B550006), and Gastrin

Beta-casomorphins, as exogenous opioid ligands, have been reported to regulate various endocrine responses in the gastrointestinal tract, including the secretion of insulin, somatostatin, and gastrin. nih.gov Somatostatin is a hormone produced in the gastrointestinal tract and other tissues that primarily inhibits the release of other hormones and secretions, including insulin, glucagon, and gastrin. clevelandclinic.orgmdpi.com Gastrin is secreted from gastric endocrine cells and regulates gastric acid secretion, stomach motility, and the mucosa of the stomach, small, and large intestines. nih.gov

Studies suggest that beta-casomorphins can affect gastrin release from stomach mucosa in rats and piglets. nih.gov However, the precise physiological mechanism by which beta-casomorphins influence gastrin release is not fully clear. nih.gov It has been indicated that the ability of beta-casomorphin-7 to promote gastrin secretion and gastrin messenger RNA levels may be indirect and primarily dependent on the paracrine actions of somatostatin. nih.gov This suggests a complex interplay between beta-casomorphins, somatostatin, and gastrin secretion.

While the search results mention the regulation of insulin and somatostatin secretion by beta-casomorphins in general nih.govnogr.org, detailed findings specifically concerning the effect of BCM-11 on the secretion of insulin, somatostatin, and gastrin were not prominently featured in the provided snippets. However, the broader context of beta-casomorphins influencing these hormones is established.

Investigational Cellular Responses Independent of Canonical Opioid Pathways

Investigational Cellular Responses Independent of Canonical Opioid Pathways

Analysis of In Vitro Antiproliferative Activity in Select Cancer Cell Lines

Some research has explored the potential for beta-casomorphins to exhibit antiproliferative activity in cancer cell lines in vitro, potentially independent of canonical opioid pathways. Studies have investigated the effects of various casomorphin peptides, including beta-casomorphin (B10794742) and beta-casomorphin-(1-5), on the proliferation of human T47D breast cancer cells. nih.gov These studies showed that several casomorphin peptides decreased cell proliferation in a dose-dependent manner. nih.gov The general opioid antagonist diprenorphine (B84857) only partially reversed this action, suggesting that while opioid receptors may be involved, other mechanisms might also contribute to the antiproliferative effect. nih.gov

Furthermore, these peptides (with the exception of morphiceptin) were found to bind to delta- and kappa-opioid binding sites on T47D cells with varying selectivity. nih.gov Interestingly, these peptides also acted as partial competitors at the somatostatin receptors present in the same cell line. nih.gov This suggests a potential interaction with somatostatin receptors in addition to or independent of opioid receptor binding.

Additional findings indicate a dose-dependent reduction in cell proliferation by various casomorphin peptides on human prostatic cancer cell lines (PC-3, DU 145, and LNCaP), with partial interaction with opioid receptor binding sites observed. nih.gov Beta-casomorphins-7 and a beta-casein phosphopeptide have also been reported to induce apoptosis in HL-60 leukemia cells. nih.gov The interaction between casomorphins and tumor cells may involve delta- and kappa-opioid receptors, and in some cases, type II somatostatin receptors. nih.gov These findings suggest that beta-casomorphins may exert antiproliferative effects on certain cancer cell lines through mechanisms that may involve opioid receptors, somatostatin receptors, or other pathways.

Here is a summary of in vitro antiproliferative activity findings for beta-casomorphins in select cancer cell lines:

| Cancer Cell Line(s) | Casomorphin(s) Tested | Observed Effect | Potential Mechanism(s) Involved |

| Human T47D breast cancer cells | Beta-casomorphin, Beta-casomorphin-(1-5), others | Decreased proliferation | Delta- and kappa-opioid receptors, Somatostatin receptors |

| Human prostatic cancer cell lines (PC-3, DU 145, LNCaP) | Various casomorphin peptides | Decreased proliferation | Partial interaction with opioid receptor binding sites |

| HL-60 leukemia cells | Beta-casomorphin-7, Beta-casein phosphopeptide | Induced apoptosis | Not explicitly detailed in snippets, but potentially opioid/somatostatin receptors |

It is important to note that while these studies indicate potential in vitro antiproliferative activity, further research is needed to fully understand the mechanisms and potential therapeutic implications.

Elucidation of Antioxidative Mechanisms at the Cellular Level

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defense systems to neutralize them. corconinternational.com This imbalance can lead to cellular damage and contribute to various diseases. corconinternational.com Research suggests that certain milk-derived peptides, including casomorphins, may possess antioxidant capabilities. tandfonline.comscientificwebjournals.com

Studies investigating the antioxidative mechanisms of beta-casomorphin 11 at the cellular level are limited, with much of the research focusing on other casomorphins, particularly BCM-7. However, the general mechanisms by which milk-derived peptides exert antioxidant effects at the cellular level can provide insight into the potential actions of BCM-11. These mechanisms often involve the modulation of cellular antioxidant defense systems, including enzymes and non-enzymatic molecules like glutathione (B108866) (GSH). oup.comgoogle.combcm.edu

Some studies on related casomorphins, such as BCM-7, have explored their impact on cellular oxidative stress. For instance, BCM-7 has been reported to increase resistance of human lens epithelial cells (HLECs) to oxidative damage induced by high glucose. mdpi.com This protective effect was suggested to involve the modulation of transcription factors like FoxO1 and Sp1, which are known regulators of oxidative stress responses. mdpi.com Pretreatment with BCM-7 enhanced cell viability, reduced intracellular ROS levels, decreased malondialdehyde (MDA) levels (a marker of lipid peroxidation), and restored the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. mdpi.com

While direct studies on BCM-11's impact on these specific cellular pathways and enzymes are scarce in the provided search results, the shared origin and structural similarities with other casomorphins suggest a potential for similar, though possibly distinct, antioxidative activities. The high-proline structure of beta-casomorphins generally contributes to their resistance to enzymatic degradation, potentially allowing them to exert biological effects at the cellular level. nih.govencyclopedia.pub

Cellular antioxidant defense systems involve a complex network of enzymes and molecules. Key components include:

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. mdpi.comnih.gov

Catalase (CAT): Converts hydrogen peroxide into water and oxygen. mdpi.comnih.gov

Glutathione Peroxidase (GSH-px): Reduces hydrogen peroxide and organic hydroperoxides, utilizing glutathione. mdpi.com

Glutathione (GSH): A crucial non-enzymatic antioxidant that directly neutralizes free radicals and serves as a substrate for glutathione peroxidase. oup.comgoogle.combcm.edu

Research on related peptides indicates that they can influence the levels and activity of these components. For example, some reports suggest that BCM-7 can influence cellular antioxidant defenses via glutathione by affecting cysteine uptake, a precursor for GSH synthesis. oup.com

Advanced Analytical Methodologies for Beta Casomorphin 11 Characterization and Quantification

High-Resolution Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for peptide analysis due to its high sensitivity and ability to provide structural information. nih.gov High-resolution mass spectrometry (HRMS) offers enhanced accuracy in mass measurements, which is crucial for the unambiguous identification of peptides like BCM-11 in complex mixtures.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for BCM-11 Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the detection and quantification of peptides. This method combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. For peptide analysis, the multiple reaction monitoring (MRM) method at the peptide level is often preferred for its higher sensitivity compared to intact protein detection. nih.gov

While much of the research using LC-MS/MS in the context of beta-casomorphins has focused on BCM-7, the principles and methodologies are directly applicable to BCM-11. Studies have demonstrated the capability of LC-MS/MS and LC-HRMS for the identification and quantification of beta-casomorphins in milk samples. researchgate.netmurdoch.edu.au Validation of such methods typically involves assessing parameters like linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). au.dk For instance, a study quantifying BCM-7 in milk using LC-MS reported LOQ values of 0.8 µg/g for A1 beta-casein and 2.4 µg/g for A2 beta-casein. nih.gov Another study investigating BCM-5 and BCM-7 in milk using LC-MS/MS and LC-HRMS reported BCM-5 as being below the limit of detection in all tested milks, while BCM-7 levels ranged between 0.13 and 2.38 ng/g in positive samples. murdoch.edu.au These studies highlight the sensitivity achievable with LC-MS/MS-based methods for detecting beta-casomorphins, including those likely present at low concentrations like BCM-11.

The development of LC-MS/MS methods for BCM-11 would involve selecting appropriate chromatographic columns and mobile phases for optimal separation, followed by the optimization of MS parameters for the specific precursor and fragment ions of BCM-11 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn-Ser-Leu). Stable isotope-labeled internal standards for BCM-11 would be essential for accurate quantification, as is common practice for other beta-casomorphins like BCM-5 and BCM-7. researchgate.net

Application of Peptidomic Analysis for Comprehensive BCM-11 Profiling in Complex Biological Samples

Peptidomics is an emerging field that involves the comprehensive qualitative and quantitative analysis of all peptides in a biological sample. nih.govresearchgate.net This approach is particularly valuable for studying complex matrices such as milk, gastrointestinal contents, blood, and other biological fluids, where BCM-11 and other bioactive peptides may be present alongside numerous other protein fragments. nih.govresearchgate.netunina.it

Peptidomic analysis, often utilizing LC-MS-based techniques, allows for the identification of a wide range of endogenous peptides, including beta-casomorphins and their precursors. nih.govnih.gov Studies employing peptidomics have successfully identified various beta-casomorphins, including BCM-11, in human breast milk and in digests of milk proteins. nih.gov This comprehensive profiling can reveal the presence of BCM-11, as well as truncated or precursor forms, providing insights into the proteolytic processes that lead to its formation. nih.gov

Peptidomic workflows typically involve systematic peptide extraction from the biological matrix, followed by LC-MS analysis. nih.govresearchgate.netnih.gov Data analysis involves identifying peptides by searching against protein databases and then using various computational tools for relative or absolute quantification. nih.govnih.gov Peptidomics can help in understanding the dynamic nature of peptide formation and degradation in biological systems. nih.gov For example, peptidomic studies have shown differences in peptide profiles depending on factors such as the type of milk protein ingested (casein vs. hydrolysate) and the location within the gastrointestinal tract. mdpi.com

Immunoanalytical Techniques

Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative approach for the detection and quantification of specific peptides like BCM-11, particularly when high throughput or the analysis of a large number of samples is required.

Assessment of Enzyme-Linked Immunosorbent Assay (ELISA) for BCM-11 Analysis

ELISA is an antibody-based technique that can be used to detect and quantify specific antigens, including peptides. While many commercially available ELISA kits for beta-casomorphins focus on BCM-7, the principle can be applied to BCM-11 if specific antibodies against BCM-11 are available. krishgen.comnih.gov

ELISA offers advantages such as relatively high sensitivity and the ability to analyze numerous samples simultaneously. krishgen.com However, the specificity of the assay is highly dependent on the antibodies used. Cross-reactivity with other peptides or proteins in the sample could potentially affect the accuracy of BCM-11 quantification. The development and validation of an ELISA for BCM-11 would require the generation of highly specific antibodies and thorough validation to ensure accuracy and reliability in complex biological matrices. Studies have used ELISA to quantify BCM-7 in milk samples, demonstrating the feasibility of this technique for beta-casomorphin (B10794742) analysis. nih.govmdpi.com

Computational and Predictive Models in Beta-Casomorphin Research

Computational tools and predictive models play an increasingly important role in beta-casomorphin research, particularly in understanding the enzymatic processes that lead to their formation.

Utilization of Computational Tools for Predicting Enzymatic Cleavage Patterns of Beta-Casein and BCM-11 Formation

Computational tools can be used to predict the enzymatic cleavage sites within a protein sequence, such as beta-casein, and thus infer the potential peptides that may be released upon digestion. nih.govresearchgate.net By analyzing the amino acid sequence of beta-casein and the known specificities of various proteases present in the digestive system or in milk, these tools can help predict where cleavage is likely to occur. nih.govresearchgate.net

One such tool is EnzymePredictor, an online bioinformatics tool that identifies proteolytic enzymes most likely responsible for the formation of peptides from protein hydrolysis. researchgate.net This tool has been used to predict the milk proteases responsible for the cleavage patterns observed in human milk, which resulted in the identification of BCMs, including BCM-11. nih.govresearchgate.net The results from computational predictions can guide experimental design in peptidomic studies and help in the interpretation of complex peptide profiles. nih.govresearchgate.net By predicting potential cleavage sites, researchers can better understand the mechanisms by which BCM-11 is generated from its precursor protein, beta-casein, by specific enzymes like cathepsin D, elastase, plasmin, proline endopeptidase, and thrombin, which are known to be present in human milk. researchgate.net

Computational models can also help visualize proteolytic maps, indicating the source protein and predicting the enzymes responsible for cleavage sites. researchgate.net This integration of computational analysis with experimental data from techniques like LC-MS/MS enhances the understanding of beta-casomorphin formation in biological systems.

Directions for Future Academic Inquiry on Beta Casomorphin 11

Comprehensive Elucidation of BCM-11's Complete Mechanism of Action at the Molecular Level

Understanding the precise molecular mechanisms through which BCM-11 interacts with biological systems is a critical area for future research. While beta-casomorphins, in general, are known to exhibit opioid-like activity and bind to opioid receptors, primarily μ-opioid receptors, the specific interactions and downstream effects of BCM-11 require more detailed investigation nih.govmdpi.commdpi.comnih.gov. Future studies should aim to identify the specific receptor subtypes that BCM-11 binds to with high affinity and characterize the subsequent intracellular signaling pathways activated upon binding.

Research findings on other beta-casomorphins, such as BCM-7, indicate interactions with the gastrointestinal tract, immune system, and potentially the central nervous system via μ-opioid receptors nih.govmdpi.comnih.gov. Studies have shown BCM-7 can influence mucin secretion and immune responses researchgate.netphysiology.org. Given the structural differences between BCM-11 and shorter casomorphins like BCM-7, it is plausible that BCM-11 may exhibit distinct binding profiles or trigger different cellular responses. Elucidating these differences at the molecular level, potentially through techniques like receptor binding assays, site-directed mutagenesis, and advanced imaging techniques, is essential.

Furthermore, investigating potential interactions of BCM-11 with non-opioid receptors or other biological targets could reveal additional mechanisms of action. The absence of comprehensive studies specifically detailing BCM-11's molecular mechanisms highlights a significant gap in the literature mdpi.com. Future research should focus on filling this gap to provide a complete picture of how BCM-11 exerts any physiological effects.

In-Depth Analysis of BCM-11 Metabolic Pathways and Bioavailability Post-Formation

The metabolic fate and bioavailability of BCM-11 after its formation during gastrointestinal digestion are crucial factors determining its potential to exert systemic effects. Beta-casomorphins are released through the enzymatic hydrolysis of beta-casein nih.govnih.gov. The efficiency of this release and the subsequent degradation or absorption of BCM-11 in the gastrointestinal tract are influenced by factors such as the type of beta-casein variant (e.g., A1 or A2), the activity of digestive enzymes, and the composition of the gut microbiota nih.govmdpi.comnih.govnih.gov.

Studies on other casomorphins suggest that they can be further cleaved in the gut, which may limit their absorption into the bloodstream researchgate.net. However, some research indicates the possibility of intact casomorphins being absorbed, particularly in individuals with altered gut permeability researchgate.net. For BCM-11, specific research is needed to:

Identify the enzymes responsible for its degradation in the gastrointestinal lumen and within enterocytes.

Characterize the resulting metabolic products.

Determine the rate and extent of its absorption across the intestinal epithelium.

Investigate its stability in the bloodstream and its distribution to target tissues.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been used to detect and quantify casomorphins in biological samples like gastrointestinal fluids, blood, and urine nih.govmdpi.com. Applying and standardizing these techniques for BCM-11 is necessary to accurately assess its bioavailability in vivo. Understanding the metabolic pathways and bioavailability of BCM-11 is fundamental to determining whether it reaches systemic circulation in sufficient concentrations to elicit biological responses.

Advancement and Standardization of Research Methodologies for Enhanced Reproducibility and Comparability

The field of beta-casomorphin (B10794742) research, including studies on BCM-11, faces challenges related to the standardization and reproducibility of research methodologies. Variations in experimental designs, digestion protocols (in vitro and in vivo), analytical methods, and sample processing can lead to inconsistent or incomparable results across studies nih.govunimi.it.

To advance the understanding of BCM-11, future research should prioritize:

Standardization of In Vitro Digestion Models: Developing and adopting standardized in vitro digestion protocols that closely mimic physiological conditions would improve the comparability of studies investigating BCM-11 release from different milk sources or under varying processing conditions unimi.it.

Standardization of Analytical Techniques: While techniques like LC-MS are used for casomorphin detection, standardizing sample preparation, separation methods, and detection parameters specifically for BCM-11 would enhance the accuracy and reproducibility of quantification in complex biological matrices nih.govmdpi.comresearchgate.net.

Development of Robust In Vivo Study Designs: Future in vivo studies in animal models and humans should employ rigorous designs, including appropriate control groups, standardized diets, and validated methods for sample collection and analysis, to minimize confounding factors and improve the reliability of findings related to BCM-11's effects, metabolism, and bioavailability.

Establishment of Quality Control Measures: Implementing strict quality control measures in laboratories conducting BCM-11 research is essential to ensure the accuracy and reliability of the data generated.

Q & A

Q. What are common pitfalls in interpreting BCM11’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.